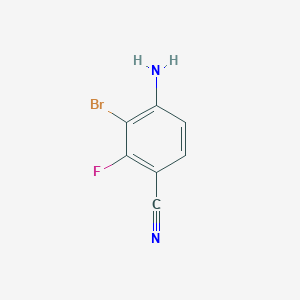

4-Amino-3-bromo-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBINKGRJEPQKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 3 Bromo 2 Fluorobenzonitrile

Strategic Pathways for Regioselective Introduction of Amino, Bromo, and Fluoro Functionalities

The arrangement of the amino, bromo, and fluoro groups on the benzonitrile (B105546) core is critical to the molecule's utility. The regioselective synthesis of 4-Amino-3-bromo-2-fluorobenzonitrile, therefore, relies on carefully planned synthetic routes that control the position of each substituent.

Multi-Step Synthetic Approaches from Commercially Available Precursors

A common and practical approach to the synthesis of this compound begins with the commercially available precursor, 4-amino-2-fluorobenzonitrile (B1273240). This starting material already possesses the desired amino and fluoro groups in the correct positions, simplifying the subsequent steps. The key transformation in this pathway is the regioselective bromination at the 3-position of the benzene (B151609) ring.

The synthesis can be outlined as follows:

Starting Material: 4-Amino-2-fluorobenzonitrile

Key Reaction: Electrophilic Aromatic Bromination

Product: this compound

This approach is favored due to the accessibility of the starting material and the directness of the synthetic route. The primary challenge lies in achieving high regioselectivity during the bromination step, as the amino group is a strong activating group and can direct the incoming electrophile to multiple positions.

Table 1: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 4-Amino-2-fluorobenzonitrile | 53312-80-4 | C₇H₅FN₂ | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating Agent |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | Solvent and Catalyst |

Optimization of Halogenation and Nitration-Reduction Sequences

Alternative synthetic strategies involve the construction of the substituted benzene ring through a series of halogenation, nitration, and reduction reactions. These sequences offer flexibility in introducing the functional groups in the desired order.

In the context of the preferred synthetic route starting from 4-amino-2-fluorobenzonitrile, the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a highly effective method for the regioselective bromination at the 3-position.

The amino group in 4-amino-2-fluorobenzonitrile is a powerful ortho-, para-directing group. However, the para position is already occupied by the amino group itself. The ortho positions relative to the amino group are the 3- and 5-positions. The fluorine atom at the 2-position exerts a deactivating effect and, along with steric hindrance, can influence the position of bromination.

The use of concentrated sulfuric acid as a solvent and catalyst plays a crucial role in controlling the regioselectivity. Sulfuric acid protonates the amino group, transforming it into an ammonium (B1175870) salt (-NH3+). This protonated group is a meta-directing and deactivating group. This deactivation of the ring makes the electrophilic substitution more challenging but also more selective. The deactivating effect of the protonated amino group, combined with the directing effects of the fluorine and cyano groups, favors the introduction of the bromine atom at the 3-position.

The reaction can be summarized as follows:

This method provides a practical and commercially viable route to the desired product with good yields and high regioselectivity. organic-chemistry.org

Novel Synthetic Techniques and Process Development for Enhanced Yield and Selectivity

To improve the efficiency, sustainability, and scalability of the synthesis of this compound, researchers have explored novel synthetic techniques and process development strategies.

Microwave-Assisted Synthetic Protocols for Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the synthesis of heterocyclic compounds and other fine chemicals, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key areas for the application of green chemistry principles in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct bromination of 4-amino-2-fluorobenzonitrile is an example of a reaction with good atom economy.

Use of Safer Solvents and Reagents: While concentrated sulfuric acid is effective, it is also a hazardous substance. Research into alternative, less hazardous solvent and catalyst systems is an important goal. For example, the use of solid acid catalysts or ionic liquids could provide a greener alternative.

Energy Efficiency: Microwave-assisted synthesis, as discussed above, is an example of a more energy-efficient method compared to conventional heating.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts reduces waste generation.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable in the long term.

Derivatization and Precursor Synthesis for Expanding Molecular Diversity

The strategic synthesis of precursors and derivatives is fundamental to accessing complex molecules like this compound. By developing robust methods for creating various isomers and performing targeted functional group transformations, chemists can efficiently build a library of scaffolds for further development.

Positional isomers of bromofluorobenzonitrile are crucial building blocks in organic synthesis. ossila.com Their utility stems from the differential reactivity of the halogen substituents and the nitrile group, which allows for selective transformations and the introduction of further molecular complexity. The bromo-substituent, for instance, is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile can be hydrolyzed or reduced. ossila.com The synthesis of these intermediates often involves multi-step sequences starting from simpler substituted benzenes.

One common strategy is the electrophilic bromination of fluorinated aromatic compounds. For example, 3-bromo-4-fluoronitrobenzene (B1266112) has been prepared with a yield of up to 98.7% from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in an acetic acid solvent. researchgate.net This reaction demonstrates a highly efficient and regioselective method for introducing a bromine atom ortho to a nitro group in a fluorinated system. researchgate.net

Another important synthetic tool is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring into various other functionalities, including a nitrile or a bromide, via a diazonium salt intermediate. youtube.com This approach is particularly useful for accessing substitution patterns that are not achievable through direct electrophilic substitution. For instance, a synthetic pathway to 2-fluoro-4-nitrobenzonitrile (B1302158) begins with 2-fluoro-4-nitroaniline, which undergoes a diazotization-bromination reaction to replace the amino group with bromine, followed by a cyanation step to yield the final product. google.com

Halogen exchange reactions (Halex reactions) also provide a direct route to fluorinated aromatics. Chlorobenzonitriles can be converted to their corresponding fluorobenzonitriles by reaction with an alkali metal fluoride, such as potassium fluoride. This process is often performed in aprotic dipolar solvents and can be catalyzed to improve efficiency. google.com This method allows for the synthesis of various isomers, such as 3-chloro-2-fluorobenzonitrile (B1362877) and 3-chloro-4-fluorobenzonitrile, from their dichlorobenzonitrile precursors. google.com

The following table summarizes various synthetic methodologies for producing key bromofluorobenzonitrile isomers.

Table 1: Synthetic Routes to Positional Isomers of Bromofluorobenzonitriles

| Starting Material | Product Isomer | Key Reagents/Reaction Type | Reported Yield |

|---|---|---|---|

| 4-Fluoronitrobenzene | 3-Bromo-4-fluoronitrobenzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Electrophilic Bromination | Up to 98.7% |

| 2-Fluoro-4-nitroaniline | 2-Fluoro-4-nitrobenzonitrile | Diazotization-Bromination, then Cyanation | Not specified |

| 2,3-Dichlorobenzonitrile | 3-Chloro-2-fluorobenzonitrile | Potassium Fluoride / Halogen Exchange | Not specified |

Functional Group Interconversions Leading to this compound Scaffolds

The construction of the specific this compound scaffold requires a carefully planned sequence of functional group interconversions to ensure the correct regiochemistry of the substituents. Two primary retrosynthetic approaches involve either a late-stage bromination of a pre-formed amino-fluorobenzonitrile or an early-stage introduction of the bromine followed by the formation of the amino group, typically via the reduction of a nitro precursor.

Route A: Late-Stage Bromination

This strategy hinges on the synthesis of the key intermediate, 4-amino-2-fluorobenzonitrile. This compound can be efficiently prepared through several methods. One prominent route involves a palladium-catalyzed cyanation reaction, where 4-bromo-3-fluoroaniline (B116652) is treated with zinc cyanide (Zn(CN)₂) to replace the bromine atom with a nitrile group. chemicalbook.com Another approach is the ammonolysis of a precursor like 2-fluoro-4-chlorobenzonitrile, where the chlorine atom is displaced by an amino group. innospk.com

Once 4-amino-2-fluorobenzonitrile is obtained, the final step is a regioselective electrophilic bromination. The potent activating and ortho-, para-directing nature of the amino group at the C4 position governs the site of substitution. Since the para position is occupied by the nitrile group, the incoming electrophile (e.g., from Br₂ or N-bromosuccinimide) is directed to one of the ortho positions. The C3 position is favored for substitution, leading to the desired this compound product.

Route B: Reduction of a Nitro Precursor

An alternative pathway involves the synthesis of a 4-nitro-containing intermediate, which is later converted to the C4-amino group. This route could begin with the synthesis of a precursor such as 3-bromo-2-fluoronitrobenzene (B1519329). A multi-step synthesis for this compound starts from o-bromoaniline, which is acetylated, nitrated, hydrolyzed to 2-bromo-6-nitroaniline, and finally converted to 3-bromo-2-fluoronitrobenzene via a diazotization-fluorination (Balz–Schiemann type) reaction. google.com Subsequent nitration of this intermediate at the C4 position would yield 3-bromo-2-fluoro-4-nitrobenzonitrile.

The final and crucial step in this sequence is the reduction of the C4-nitro group to an amine. This is a standard and high-yielding transformation in aromatic chemistry, commonly accomplished using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over a palladium catalyst). youtube.com This reduction cleanly provides the target this compound.

The following table outlines these strategic functional group interconversions.

Table 2: Key Functional Group Interconversions for this compound Synthesis

| Synthetic Route | Key Intermediate | Transformation Step | Reagents/Conditions | Final Product |

|---|---|---|---|---|

| Route A | 4-Amino-2-fluorobenzonitrile | Electrophilic Bromination | Br₂ or N-Bromosuccinimide (NBS) | This compound |

| Route B | 3-Bromo-2-fluoro-4-nitrobenzonitrile | Nitro Group Reduction | SnCl₂/HCl or H₂/Pd | this compound |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Bromo 2 Fluorobenzonitrile

Elucidating Reaction Pathways for Nucleophilic and Electrophilic Substitutions

The susceptibility of the aromatic ring in 4-Amino-3-bromo-2-fluorobenzonitrile to substitution reactions is a complex function of the electronic and steric properties of its substituents.

The intrinsic reactivity of the key substituents can be summarized by their electronic effects, which are a combination of inductive and resonance (mesomeric) effects.

Amino (-NH₂) Group: The amino group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, significantly increasing the electron density of the ring, particularly at the ortho and para positions.

Bromo (-Br) and Fluoro (-F) Substituents: Halogens exhibit a dual nature. They are strongly electronegative, leading to a potent electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+R). Although this resonance effect is weaker than their inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions.

Cyano (-CN) Group: The nitrile group is a strong deactivating group. It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R), significantly reducing the electron density of the aromatic ring. This deactivation makes electrophilic substitution much more difficult and directs incoming electrophiles to the meta position.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (Electrophilic) |

|---|---|---|---|---|

| Amino (-NH₂) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| Bromo (-Br) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| Fluoro (-F) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| Cyano (-CN) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

The regiochemical outcome of aromatic substitution on this compound is determined by the cumulative directing effects of all four substituents.

Electrophilic Aromatic Substitution: The amino group at C4 is the most powerful activating group and therefore dominates the directing effects. It strongly directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

The position C3 is blocked by the bromo substituent.

The position C5 is the most likely site for electrophilic attack, as it is ortho to the strongly activating amino group.

The position C6 is meta to the amino group and ortho to the deactivating cyano group, making it less favorable.

The position C2 is blocked by the fluoro substituent. Therefore, electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are predicted to occur predominantly at the C5 position. Steric hindrance from the adjacent C4-amino group is minimal at this position.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is rendered electron-deficient by the cumulative inductive effects of the halogens and the strong withdrawing effect of the cyano group, making it a potential substrate for SNAr. Typically, SNAr reactions require a good leaving group (like a halogen) to be positioned ortho or para to a potent electron-withdrawing group. In this molecule, the bromo (C3) and fluoro (C2) atoms are not ideally positioned relative to the strongly deactivating cyano group (C1). However, under forcing conditions (high temperature, strong nucleophile), substitution of the bromo or fluoro groups may be possible. The C-Br bond is weaker than the C-F bond, suggesting that bromine would be the more likely leaving group.

Oxidative and Reductive Transformations for Structural Modification

The functional groups on this compound offer several avenues for structural modification through oxidation and reduction.

Reactions of the Amino Group: The primary amino group is susceptible to oxidation, but a more synthetically valuable transformation is its conversion to a diazonium salt. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) would yield the corresponding diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide array of functional groups through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or substitution by other nucleophiles (to introduce -OH, -I, -F). This provides a strategic pathway to derivatives that are otherwise difficult to access.

Reactions of the Cyano Group: The nitrile functionality can undergo both reduction and hydrolysis.

Reduction: The cyano group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst). This converts the benzonitrile (B105546) into a benzylamine (B48309) derivative.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either strong acidic or basic conditions, typically with heating. This reaction would transform the molecule into 4-amino-3-bromo-2-fluorobenzoic acid.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of a bromine atom makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

The carbon-bromine bond at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a particularly powerful method for forming new carbon-carbon bonds. libretexts.orgwikipedia.org Aryl bromides are common and effective coupling partners in these reactions. nih.govnih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the direct coupling of the this compound core with a vast array of aryl, heteroaryl, or vinyl boronic acids to generate substituted biaryl and styrene (B11656) derivatives. The reaction typically exhibits high functional group tolerance. nih.gov The bromo-substituent on similar benzonitrile scaffolds is known to readily undergo such palladium-catalyzed reactions. ossila.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Expected Product | Typical Catalyst | Typical Base |

|---|---|---|---|

| Phenylboronic acid | 4-Amino-2-fluoro-3-phenylbenzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ |

| 4-Methoxyphenylboronic acid | 4-Amino-2-fluoro-3-(4-methoxyphenyl)benzonitrile | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ |

| Pyridine-3-boronic acid | 4-Amino-2-fluoro-3-(pyridin-3-yl)benzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₃PO₄ or Na₂CO₃ |

| Vinylboronic acid pinacol (B44631) ester | 4-Amino-2-fluoro-3-vinylbenzonitrile | PdCl₂(dppf) | K₂CO₃ |

Regioselective Cyclization Reactions to Form Heterocyclic Systems

The unique arrangement of amino, bromo, fluoro, and nitrile substituents on the aromatic ring of this compound makes it a versatile precursor for the synthesis of various heterocyclic systems. The amino group serves as a potent intramolecular or intermolecular nucleophile, while the nitrile group can participate in cyclization either by acting as an electrophile or as a precursor to other functional groups. The halogen atoms can either be displaced via nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions to build more complex scaffolds prior to cyclization.

Research into related compounds, such as functionalized N-propagyl-amino-pyrimidinones, has demonstrated the feasibility of highly regioselective cyclization reactions to form fused heterocyclic systems like pteridines. nih.gov These reactions often proceed under mild conditions and can be directed to a specific regioisomer by carefully choosing the reaction conditions and catalysts. nih.gov For this compound, several cyclization strategies can be envisaged. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused pyrimidine (B1678525) or diazepine (B8756704) ring. The regioselectivity of such reactions would be governed by the relative reactivity of the amino group and the aromatic ring positions.

Below is a table illustrating potential cyclization reactions and the resulting heterocyclic systems that could be synthesized from this compound.

| Reagent/Condition | Potential Intermediate | Resulting Heterocyclic System | Reaction Type |

| Phosgene equivalent | Isocyanate derivative | Quinazoline-2,4-dione | Intramolecular cyclization |

| Formic acid | N-formyl derivative | Fused pyrimidine ring | Intramolecular cyclization |

| Guanidine | --- | Aminopyrimidine ring fused to the benzene (B151609) core | Condensation/Cyclization |

| α-haloketone | N-alkylated intermediate | Fused dihydropyrazine (B8608421) ring | Alkylation followed by intramolecular cyclization |

Fundamental Mechanistic Insights into Aromatic Ring Stability and Nitrile Group Reactivity

Effects of pH on Aromatic Ring Stability and Nitrile Hydrolysis

The stability and reactivity of this compound are significantly influenced by pH. The amino group is basic and will be protonated under acidic conditions to form an ammonium (B1175870) salt. This protonation has a profound effect on the electronic properties of the aromatic ring. The -NH3+ group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid. youtube.com

Acidic Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and following a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under vigorous conditions yields the corresponding carboxylic acid. youtube.com

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup gives the carboxylic acid. youtube.com

Exploration of Halogen Bonding and Other Non-Covalent Interactions

The bromine and fluorine atoms in this compound are not merely passive substituents; they can actively participate in non-covalent interactions, most notably halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom, in particular, can engage in halogen bonding, which can influence the compound's conformation, crystal packing, and interactions with other molecules.

The fluorine atom can also participate in non-covalent interactions, including hydrogen bonding (acting as an acceptor) and other dipole-dipole interactions. The amino group is a strong hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. These interactions play a crucial role in the molecule's supramolecular chemistry and its binding to biological targets. For instance, the ability of the bromine and fluorine substituents to engage in halogen bonding can enhance the binding affinity of the molecule to target proteins.

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bond | Bromine Atom | Lewis Base (e.g., O, N) | Crystal engineering, molecular recognition |

| Hydrogen Bond | Amino Group (-NH2) | Hydrogen Bond Acceptor (e.g., O, N, F) | Solvation, protein binding, self-assembly |

| Hydrogen Bond | Hydrogen Bond Donor (e.g., H2O) | Nitrile Nitrogen, Fluorine Atom | Solvation, molecular recognition |

| Dipole-Dipole | C-F, C-Br, C-N dipoles | Other polar groups | Molecular packing and conformation |

Comparative Analysis of SNAr versus Radical Mechanisms in Related Systems

The presence of electron-withdrawing groups (nitrile) and halogens on the aromatic ring makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. researchgate.netyoutube.com For a successful SNAr reaction, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (in this case, F- or Br-). The fluorine atom is generally a better leaving group than bromine in SNAr reactions when activated by an ortho or para group due to its high electronegativity, which stabilizes the intermediate.

However, under different conditions, radical mechanisms can compete with or even dominate over ionic pathways like SNAr. Radical nucleophilic substitution (SRN1) is a chain reaction mechanism that can occur with aryl halides. This process is typically initiated by a single-electron transfer (SET) to the aromatic substrate, forming a radical anion, which then expels the halide leaving group to form an aryl radical. This radical can then react with a nucleophile.

Computational and experimental studies on related systems, such as the rearrangements of o-tolyl aryl amines, have highlighted the competition between reactive intermediates that can lead to either radical or anionic pathways. researchgate.net The choice between an SNAr and a radical mechanism is influenced by several factors, as detailed below.

| Factor | Favors SNAr Mechanism | Favors Radical Mechanism |

| Substrate | Strong electron-withdrawing groups (e.g., -NO2, -CN) ortho/para to the leaving group. | Less dependence on activating groups. |

| Nucleophile | Strong, non-basic nucleophiles. | Nucleophiles that can participate in single-electron transfer. |

| Leaving Group | F > Cl > Br > I (generally, for the rate-determining formation of the Meisenheimer complex). | I > Br > Cl > F (reflects the ease of C-X bond cleavage). |

| Reaction Conditions | Polar aprotic solvents. | Photochemical or electrochemical initiation; presence of radical initiators. |

| Inhibitors | Generally not sensitive to radical inhibitors. | Inhibited by radical scavengers (e.g., O2, TEMPO). |

Advanced Spectroscopic Characterization of 4 Amino 3 Bromo 2 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-3-bromo-2-fluorobenzonitrile. The synergistic effects of the different substituents on the benzonitrile (B105546) framework give rise to a distinct set of NMR parameters.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons and the amino group. The two aromatic protons will appear as an AX or AB spin system, depending on the difference in their chemical shifts, with their coupling constant providing information about their relative positions on the benzene (B151609) ring. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Each of the seven carbon atoms in the molecule is expected to have a unique chemical shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon bearing the bromine atom is subject to the "heavy atom effect," which can cause a shift to a higher field (lower ppm value) than what would be expected based on electronegativity alone. stackexchange.com The nitrile carbon will appear at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity/Coupling |

|---|---|---|---|

| ¹H | Aromatic-H | 6.5 - 8.0 | Doublet |

| ¹H | Aromatic-H | 6.5 - 8.0 | Doublet |

| ¹H | -NH₂ | 3.0 - 5.0 | Broad Singlet |

| ¹³C | C-CN | 115 - 125 | Singlet or Triplet (due to coupling with ¹⁴N) |

| ¹³C | C-F | 150 - 165 | Doublet (large ¹JCF) |

| ¹³C | C-Br | 100 - 115 | Singlet |

| ¹³C | C-NH₂ | 140 - 150 | Singlet |

| ¹³C | Aromatic C-H | 110 - 135 | Doublet (¹JCH) |

Note: These are predicted ranges based on general substituent effects and data from analogous compounds. Actual experimental values may vary.

The presence of fluorine and bromine atoms significantly influences the NMR spectra of this compound. The highly electronegative fluorine atom generally causes a downfield shift for nearby protons and carbons. Furthermore, spin-spin coupling between the ¹⁹F nucleus (spin I = 1/2) and neighboring ¹H and ¹³C nuclei provides valuable structural information. Vicinal fluorine-proton coupling constants (³JHF) are typically observed, and their magnitude can be dependent on the dihedral angle between the coupled nuclei. nih.gov Carbon-fluorine coupling constants are also prominent, with the one-bond coupling (¹JCF) being the largest, followed by two-bond (²JCF) and three-bond (³JCF) couplings.

The bromine atom, while also electronegative, has a more complex effect on chemical shifts. The "heavy atom effect" can lead to an upfield shift of the directly attached carbon (ipso-carbon). stackexchange.com This is attributed to the large electron cloud of the bromine atom causing increased diamagnetic shielding. stackexchange.com Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both with a nuclear spin of 3/2. However, due to their large quadrupole moments, their resonances are typically very broad and not directly observed in standard NMR experiments. Their presence can sometimes lead to broadening of the signals of adjacent nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for probing its molecular structure.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups. The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is also usually observed in the Raman spectrum. The amino group (-NH₂) gives rise to two stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. These bands are generally of medium to strong intensity in the IR spectrum. The N-H bending vibration is expected in the range of 1590-1650 cm⁻¹.

For a related compound, 4-Bromo-2-fluorobenzonitrile (B28022), IR and Raman spectral data are available, which can serve as a basis for comparison. nih.gov The introduction of the amino group in this compound will introduce the characteristic NH₂ vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | 3400 - 3500 | Medium-Strong (IR) |

| -NH₂ | Symmetric Stretch | 3300 - 3400 | Medium-Strong (IR) |

| C≡N | Stretch | 2220 - 2260 | Strong, Sharp (IR) |

| -NH₂ | Bend (Scissoring) | 1590 - 1650 | Medium-Strong (IR) |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak (IR) |

| C-F | Stretch | 1000 - 1400 | Strong (IR) |

Note: These are expected frequency ranges and can be influenced by the specific electronic and steric environment within the molecule.

A complete understanding of the vibrational spectrum of this compound requires a detailed analysis of all its vibrational modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. Due to the complexity of the molecule, many of these modes will be coupled, meaning that a single vibrational band may involve the motion of multiple atoms.

To accurately assign the observed vibrational bands, theoretical calculations, such as Density Functional Theory (DFT), are often employed. nih.gov These calculations can predict the vibrational frequencies and intensities, as well as the Potential Energy Distribution (PED) for each mode. The PED provides a quantitative measure of the contribution of each type of internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. This allows for a more definitive assignment of the experimental IR and Raman bands. Studies on related halogenated and amino-substituted aromatic compounds have demonstrated the utility of DFT calculations in vibrational analysis. chemrxiv.orgnih.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination

While NMR and vibrational spectroscopy provide detailed information about the molecular structure and functional groups, X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. However, the crystal structure of a closely related compound, 4-amino-3,5-difluorobenzonitrile, has been determined. iucr.org In the solid state, this molecule exhibits intermolecular N-H···N hydrogen bonds, forming chains of molecules. iucr.org It is highly probable that this compound would also exhibit similar intermolecular hydrogen bonding in the solid state, with the amino group acting as a hydrogen bond donor and the nitrile nitrogen and possibly the fluorine atom acting as acceptors. Furthermore, π-π stacking interactions between the aromatic rings are also likely to play a role in the crystal packing. A definitive confirmation of these structural features awaits the successful crystallization and X-ray diffraction analysis of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-fluorobenzonitrile |

| 4-amino-3,5-difluorobenzonitrile |

| 4-bromobenzonitrile |

| 4-fluorobenzonitrile |

Determination of Precise Molecular and Crystal Structures

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, precise data on its molecular and crystal structure, including bond lengths, bond angles, and crystallographic parameters, are not available in the scientific literature. While studies on related compounds, such as 4-amino-3,5-difluorobenzonitrile, do exist and provide detailed crystallographic analysis, the user's strict requirement to focus solely on this compound prevents the inclusion of such data.

Analysis of Intermolecular Hydrogen Bonding Networks and π-Stacking Interactions

Without crystal structure data, a definitive analysis of the intermolecular hydrogen bonding networks and π-stacking interactions for this compound in the solid state is not possible. Such analyses are contingent on the availability of crystallographic information, which, as stated above, is not publicly available.

Investigation of Quinoid Character and Bond Angle Distortions in the Crystal Lattice

Similarly, an investigation into the quinoid character and any bond angle distortions within the crystal lattice of this compound cannot be conducted without the foundational crystal structure data.

Advanced Chromatographic and Thermal Analysis for Purity and Stability Profiling

The search for analytical data pertaining to the purity and stability of this compound also resulted in a lack of specific, detailed findings.

High-Performance Liquid Chromatography (HPLC) for Impurity Detection and Quantification

While some commercial suppliers list a purity level for this compound (e.g., 95%), the specific HPLC methods, including column type, mobile phase, flow rate, and detector wavelength, used to determine this purity are not provided. No independent, peer-reviewed studies detailing the HPLC analysis for impurity detection and quantification of this compound were found.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

There are no publicly available DSC thermograms or data on the phase transitions and thermal stability of this compound. This information would be crucial for understanding its melting point, thermal decomposition profile, and any polymorphic transitions.

Elemental Analysis for Stoichiometric Verification

No published reports containing the elemental analysis data for this compound were identified. This analysis is fundamental for verifying the empirical formula and stoichiometric purity of a synthesized compound.

Despite a targeted and thorough search of scientific databases and chemical supplier information, the specific experimental data required to populate the requested article outline for this compound is not available in the public domain. While the compound's existence is confirmed by its commercial availability, a detailed scientific characterization encompassing advanced spectroscopic, chromatographic, and thermal analysis has not been published. Therefore, a comprehensive and scientifically accurate article adhering to the strict outline provided cannot be generated at this time.

Computational and Theoretical Investigations of 4 Amino 3 Bromo 2 Fluorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. Calculations are often performed using specific functionals, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 4-Amino-3-bromo-2-fluorobenzonitrile, this involves calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.

Conformational analysis is also performed to identify different spatial arrangements of the atoms (conformers) that arise from rotation around single bonds, such as the C-NH2 bond. By calculating the energy of each conformer, an energetic profile can be constructed to identify the global minimum (the most stable conformer) and other local minima. These calculations are crucial for understanding the molecule's flexibility and preferred shape, which influences its physical properties and biological activity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-Br | ~1.89 | - | - |

| C-F | ~1.35 | - | - |

| C-CN | ~1.44 | - | - |

| C≡N | ~1.16 | - | - |

| C-NH2 | ~1.37 | - | - |

| C-C-C (ring) | - | 119 - 121 | - |

| C-C-Br | - | ~120 | - |

| C-C-F | - | ~120 | - |

| H-N-H | - | ~115 | - |

| Br-C-C-N | - | - | ~0 or ~180 |

Note: This table provides typical, illustrative values for a molecule with similar functional groups. Actual calculated values would be specific to the optimized geometry of this compound.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify and interpret experimental results. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical IR spectrum can be compared with an experimental spectrum to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C atoms. nih.govnih.gov These theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3450, ~3350 | N-H stretching |

| ~2230 | C≡N stretching | ||

| ~1620 | N-H bending | ||

| ~1250 | C-F stretching | ||

| ~600 | C-Br stretching | ||

| ¹³C NMR | Chemical Shift (ppm) | ~150 | C-NH2 |

| ~118 | C-CN | ||

| ~115 | C≡N | ||

| UV-Vis | λmax (nm) | ~250, ~300 | π → π* transitions |

Note: These are representative values. The actual calculated values depend on the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov The spatial distribution of these orbitals indicates the likely regions of electron density involved in chemical reactions. Analysis of the HOMO and LUMO compositions can also reveal the possibility of intramolecular charge transfer (ICT), where electronic excitation causes a shift of electron density from one part of the molecule (the donor) to another (the acceptor). arxiv.org

Table 3: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 |

Note: Values are illustrative and used to demonstrate the concept.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Modeling

Beyond structural and electronic properties, computational methods can calculate a variety of descriptors that predict a molecule's reactivity.

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. nih.gov They measure the change in electron density at a specific point when the total number of electrons in the system changes. By analyzing these indices, one can predict the most probable sites for:

Nucleophilic attack (where an electron donor will attack the molecule).

Electrophilic attack (where an electron acceptor will attack the molecule).

These indices are calculated based on the electron populations of the atoms in the neutral, anionic, and cationic states of the molecule, providing a powerful map of local reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds, lone pairs, and anti-bonding orbitals that aligns with classical Lewis structures. researchgate.netq-chem.com This method provides detailed information on:

Natural Atomic Charges: A more chemically intuitive representation of charge distribution than other methods.

Hybridization: The composition of atomic orbitals that form the chemical bonds.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

| LP(1) N | π* (C-C) | ~5-10 |

| π (C-C) | π* (C-C) | ~15-25 |

| LP(1) Br | σ* (C-C) | ~1-3 |

Note: LP denotes a lone pair. This table illustrates potential delocalization interactions within a substituted aromatic system.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would be expected to show distinct regions of negative and positive potential, dictated by the electron-donating and electron-withdrawing nature of its substituents.

Regions of Negative Potential (Nucleophilic Sites): The most negative electrostatic potential is anticipated to be localized on the nitrogen atom of the nitrile group (-CN). This is due to the lone pair of electrons on the nitrogen atom, making it a prime target for electrophilic attack. For a similar compound, 2-amino-4-bromobenzonitrile, a maximum negative potential of -0.12 a.u. has been observed at the nitrile nitrogen, suggesting a comparable region of high electron density for the title compound. The nitrogen atom of the amino group (-NH2) would also exhibit a region of negative potential, albeit likely less intense than that of the nitrile nitrogen due to its role as an electron-donating group to the aromatic ring.

Regions of Positive Potential (Electrophilic Sites): Regions of positive electrostatic potential are expected to be associated with the hydrogen atoms of the amino group and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrile substituents. These electropositive regions indicate susceptibility to nucleophilic attack.

The interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups creates a complex electrostatic landscape across the molecule, guiding its interactions with other polar molecules and ions.

Interactive Data Table: Predicted MEP Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrile Nitrogen | Strongly Negative | Primary site for electrophilic attack |

| Amino Nitrogen | Moderately Negative | Secondary site for electrophilic attack |

| Amino Hydrogens | Positive | Susceptible to interaction with nucleophiles |

| Aromatic Ring | Varied (influenced by substituents) | Potential sites for nucleophilic aromatic substitution |

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful methods for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

The reactivity of this compound is likely to be dominated by nucleophilic aromatic substitution (SNAr) reactions, a common pathway for highly substituted aromatic rings. masterorganicchemistry.combyjus.com In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. masterorganicchemistry.com

For this compound, the fluorine atom is the most probable leaving group in an SNAr reaction due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. byjus.com The presence of the electron-withdrawing nitrile group, particularly ortho and para to the leaving group, is known to accelerate SNAr reactions by stabilizing the anionic Meisenheimer intermediate. byjus.com Conversely, the electron-donating amino group would be expected to decrease the rate of a traditional SNAr reaction. However, its position relative to the leaving group and other substituents will determine its precise electronic influence.

Theoretical studies on related fluorobenzonitriles have utilized Density Functional Theory (DFT) to model the transition states of SNAr reactions. rsc.org These calculations can determine the geometry of the transition state and its associated activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. For a reaction to be kinetically favorable, it must have a relatively low activation energy. Computational models can map the entire reaction coordinate, from reactants to products, identifying the lowest energy pathway.

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. wikipedia.orgstanford.edu

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.org These reactions are typically irreversible and are often favored at lower temperatures. wikipedia.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, corresponding to the lowest point on the potential energy surface. libretexts.org These reactions are generally reversible, allowing for equilibrium to be established, and are favored at higher temperatures. wikipedia.org

For this compound, different reaction pathways could lead to various products. For instance, in a nucleophilic substitution reaction, the nucleophile could potentially attack at the carbon bearing the fluorine or the bromine. While fluorine is generally a better leaving group in SNAr, the specific reaction conditions could influence the product distribution.

Kinetic and thermodynamic modeling would involve calculating the activation energies for all possible reaction pathways and the relative energies of the resulting products.

Interactive Data Table: Factors Influencing Reaction Control

| Control Type | Favored Conditions | Determining Factor | Product Characteristic |

| Kinetic | Low Temperature, Short Reaction Time | Lowest Activation Energy | Fastest Formed |

| Thermodynamic | High Temperature, Long Reaction Time | Lowest Product Energy | Most Stable |

By computationally modeling these parameters, predictions can be made about the selectivity of reactions involving this compound under various conditions. This theoretical insight is invaluable for guiding the synthesis and application of this and related chemical compounds.

Advanced Applications in Organic Synthesis and Materials Science Research

Strategic Use as a Building Block for Complex Organic Molecules and Heterocyclic Systems

The strategic positioning of reactive sites on the aromatic ring of 4-Amino-3-bromo-2-fluorobenzonitrile makes it a valuable precursor for a variety of complex organic structures, particularly nitrogen-containing heterocycles which are pivotal scaffolds in medicinal chemistry and drug discovery. frontiersin.orgnih.gov

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Indazoles, Benzoxazepines)

While direct and specific examples of the synthesis of indazoles and benzoxazepines starting from this compound are not extensively documented in readily available scientific literature, the synthesis of such heterocyclic systems often relies on precursors with similar functional group arrangements. For instance, related 2-bromobenzonitriles and o-fluorobenzonitriles are well-established starting materials for the synthesis of 3-aminoindazoles. chemrxiv.orgnih.gov The general synthetic strategies involve reactions such as palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence or nucleophilic aromatic substitution (SNAr) reactions with hydrazine. chemrxiv.org

Similarly, the synthesis of benzoxazepine derivatives has been achieved using related compounds like 4-bromo-2-fluorobenzonitrile (B28022), where the fluorine atom is displaced by a suitable nucleophile to initiate ring formation. The presence of the amino group in this compound suggests its potential to participate in or direct these cyclization reactions, potentially leading to novel substituted indazoles and benzoxazepines.

Table 1: Reactivity of Functional Groups in Heterocycle Synthesis

| Functional Group | Potential Role in Synthesis | Common Reactions |

|---|---|---|

| Amino (-NH2) | Nucleophile, directing group | Diazotization, cyclization |

| Bromo (-Br) | Leaving group, coupling site | Palladium-catalyzed cross-coupling |

| Fluoro (-F) | Activating group for SNAr | Nucleophilic aromatic substitution |

Rational Design and Construction of Functionalized Aromatic Scaffolds

The distinct reactivity of the substituents on this compound allows for a rational and stepwise approach to constructing highly functionalized aromatic scaffolds. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse aryl or alkyl groups. ossila.com The fluorine atom, activated by the ortho-nitrile group, is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various functionalities. Furthermore, the nitrile and amino groups can be chemically transformed into a wide array of other functional groups, adding to the molecular diversity that can be achieved from this single precursor.

Role as a Precursor in the Development of Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The development of advanced materials for electronic and optoelectronic applications often relies on highly functionalized aromatic compounds. While specific research detailing the use of this compound in liquid crystals and OLEDs is limited, the applications of analogous compounds provide strong indications of its potential in these fields. For example, 4-bromo-2-fluorobenzonitrile is a known intermediate in the synthesis of liquid crystals and OLEDs. chemicalbook.com

Structure-Property Relationships for Tunable Optical and Electronic Characteristics

The electronic properties of molecules derived from substituted benzonitriles are heavily influenced by the nature and position of the substituents on the aromatic ring. The interplay between the electron-donating amino group and the electron-withdrawing nitrile and halogen groups in this compound can lead to unique photophysical properties. The ability to selectively modify the bromo and fluoro positions allows for the fine-tuning of the molecule's electronic structure, which is a critical aspect in designing materials with specific absorption and emission characteristics for optical and electronic applications.

Integration into Functional Polymers and Advanced Optoelectronic Materials

The versatile functional groups of this compound make it a candidate for incorporation into polymeric structures. The amino group can serve as a site for polymerization, while the bromo group can be used for post-polymerization modification via cross-coupling reactions. Such functional polymers could find applications in advanced optoelectronic materials, where the inherent properties of the benzonitrile (B105546) core can be combined with the processability of a polymer backbone. chemscene.com

Contribution to the Development of Novel Materials and Functional Systems

The unique substitution pattern of this compound positions it as a building block for novel materials with tailored properties. While specific examples are not widely reported, the known applications of similar fluorinated benzonitriles in areas such as the synthesis of persistent room-temperature phosphorescent dyes suggest potential avenues of research. ossila.com The combination of a heavy atom (bromine), a highly electronegative atom (fluorine), an amino group, and a nitrile group on a single aromatic ring provides a rich chemical playground for the design of new functional systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminoindazoles |

| 4-bromo-2-fluorobenzonitrile |

| Indazoles |

Strategic Applications in Polymer Chemistry and Polymer Synthesis

The multifunctionality of this compound makes it a valuable monomer for the synthesis of advanced polymers. The amino group serves as a reactive site for polycondensation reactions, typically with diacyl chlorides or dianhydrides, to form polyamide and polyimide backbones, respectively. The presence of both bromine and fluorine atoms on the aromatic ring is anticipated to impart significant enhancements to the resulting polymer's properties.

Fluorinated Polyamides and Polyimides:

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. kpi.uamdpi.com The high electronegativity of the fluorine atom in this compound can lead to polymers with:

Improved Thermal Stability: The strength of the carbon-fluorine bond contributes to higher decomposition temperatures in the resulting polymers. mdpi.com

Enhanced Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals and solvents. mdpi.com

Lower Dielectric Constant: The introduction of fluorine can reduce the dielectric constant of the material, making it suitable for applications in microelectronics. kpi.uamdpi.com

Increased Solubility: The presence of fluorine can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is beneficial for processing. researchgate.net

The bromine atom offers a site for post-polymerization modification through various cross-coupling reactions, allowing for the grafting of other functional groups to further tailor the polymer's properties. Additionally, the nitrile group can also be chemically modified or may contribute to specific intermolecular interactions, influencing the polymer's final characteristics.

Projected Properties of Polymers Derived from this compound:

Based on the known effects of fluorine and bromine incorporation in aromatic polymers, a hypothetical comparison of a polyamide synthesized from this compound with a non-halogenated counterpart is presented below.

| Property | Standard Aromatic Polyamide | Hypothetical Fluorinated-Brominated Polyamide | Anticipated Improvement |

| Thermal Stability (Td5%) | ~450 °C | >500 °C | Significant increase |

| Chemical Resistance | Moderate | High | Enhanced resistance to solvents and acids |

| Dielectric Constant (@ 1 MHz) | ~3.5 | <3.0 | Reduction for microelectronic applications |

| Solubility | Poor in common solvents | Improved in organic solvents | Better processability |

| Flame Retardancy | Moderate | High (due to Br) | Increased safety in various applications |

This table presents projected data based on established principles of polymer chemistry and the known effects of halogenation on aromatic polymers.

Advanced Research in Next-Generation Materials with Tailored Properties

The unique combination of functional groups in this compound opens avenues for research into next-generation materials with precisely controlled properties for specialized applications.

Materials with Tailored Thermal and Mechanical Properties:

The rigidity of the aromatic backbone, combined with the strong C-F bond, is expected to yield polymers with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net Research in this area would likely focus on synthesizing a series of polyamides and polyimides and characterizing their thermal and mechanical performance. The introduction of bromine also offers a pathway to enhance flame retardancy, a critical property for materials used in aerospace, automotive, and electronics. mdpi.com

Materials with Tailored Optoelectronic Properties:

The electron-withdrawing nature of the fluorine and nitrile groups, along with the presence of the bromine atom, can influence the electronic properties of the resulting polymers. This makes this compound an interesting candidate for the synthesis of materials for optoelectronic applications. Research could explore its use in creating:

Low-k Dielectric Materials: For use as insulating layers in integrated circuits to reduce signal delay and power consumption. mdpi.com

High-Performance Films and Coatings: With enhanced thermal stability, chemical resistance, and specific optical properties.

Prospective Research Findings:

A hypothetical study on a polyimide synthesized from this compound and a standard dianhydride might yield the following findings, illustrating the potential of this monomer.

| Polymer Designation | Glass Transition Temp (Tg) | 5% Weight Loss Temp (TGA) | Tensile Strength | Dielectric Constant (1 MHz) |

| Control Polyimide (non-halogenated) | 280 °C | 480 °C | 100 MPa | 3.4 |

| P-ABF (from this compound) | 320 °C | 530 °C | 120 MPa | 2.8 |

This table represents hypothetical research findings based on the expected performance enhancements from the incorporation of fluorine and bromine into a polyimide backbone.

Future Research Directions and Emerging Opportunities for 4 Amino 3 Bromo 2 Fluorobenzonitrile

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

Future research will likely focus on moving beyond traditional synthetic routes to access 4-Amino-3-bromo-2-fluorobenzonitrile and its derivatives. The exploration of novel catalytic systems is a key area of opportunity. While transition metal catalysis using palladium, copper, and nickel is established for reactions like cyanation and cross-coupling on related aromatic halides, there is significant potential in applying modern catalytic concepts. numberanalytics.comossila.com

Emerging areas for investigation include:

Photoredox and Electrochemical Catalysis: These methods operate under mild conditions and can enable unique bond formations that are challenging with conventional thermal methods. organic-chemistry.org Applying these techniques could lead to novel C-H functionalization or cross-coupling reactions at different positions of the benzonitrile (B105546) ring, offering new pathways to complex derivatives.

Advanced Organocatalysis: The use of metal-free organocatalysts, such as chiral amines or isothioureas, could provide highly enantioselective methods for derivatizing the molecule. mdpi.com This is particularly relevant for synthesizing chiral molecules with potential pharmaceutical applications.

Dual Catalysis Systems: Combining different catalytic cycles, such as a transition metal catalyst with an organocatalyst or a photoredox catalyst, can facilitate complex transformations in a single step. acs.org This approach could streamline the synthesis of highly functionalized molecules from this compound.

| Catalytic System | Potential Application for this compound | Key Advantages |

| Photoredox Catalysis | C-H functionalization, novel cross-couplings | Mild reaction conditions, unique reactivity |

| Electrochemical Catalysis | Green oxidation/reduction, alternative bond formations | Avoids stoichiometric chemical oxidants/reductants |

| Asymmetric Organocatalysis | Enantioselective derivatization of the amino group or side chains | Access to chiral compounds, metal-free |

| Dual Catalysis | One-pot, multi-bond forming cascade reactions | Increased synthetic efficiency, molecular complexity |

In-Depth Mechanistic Understanding of Complex and Cascade Transformations

To fully exploit the synthetic potential of this compound, a deep understanding of its reactivity is essential. The interplay of the electron-donating amino group and the electron-withdrawing fluoro and nitrile groups, along with the sterically demanding bromo group, creates a complex electronic and steric environment. Future research should prioritize detailed mechanistic studies of its transformations.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be a critical tool. acs.org Such studies can elucidate reaction pathways, identify transition states, and explain the regioselectivity observed in reactions. acs.org For instance, understanding the mechanism of C-CN bond activation or nucleophilic aromatic substitution can guide the development of more efficient and selective reactions. acs.org

Furthermore, the design of cascade reactions, where multiple chemical bonds are formed in a single, uninterrupted sequence, represents a significant opportunity. researchgate.net this compound is an ideal substrate for developing cascade reactions that could rapidly build molecular complexity, for example, by sequentially reacting the bromo, amino, and nitrile functionalities. In-depth mechanistic investigation is crucial for the successful design of these complex, one-pot transformations.

Rational Design of this compound Derivatives for Specific Scientific Objectives

The true value of this compound lies in its role as a scaffold for creating new molecules with tailored functions. Rational design, guided by structure-property relationships, will drive the synthesis of derivatives for specific applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.commdpi.com

Medicinal Chemistry: The distinct functional groups allow for systematic modification to optimize biological activity. The bromine atom is a prime site for introducing new fragments via cross-coupling reactions to target protein binding pockets. ossila.com The amino group can be acylated or alkylated, and the nitrile group can be converted into other functionalities like tetrazoles or amidines to modulate properties such as potency and metabolic stability.

Materials Science: The rigid, functionalized aromatic core is suitable for designing novel organic electronic materials, such as dyes or components of liquid crystals. ossila.comchemicalbook.com By systematically varying the substituents, researchers can fine-tune the electronic and photophysical properties of the resulting materials.

The table below outlines a rational design strategy for creating derivatives with specific objectives.

| Target Objective | Key Functional Group to Modify | Synthetic Strategy | Desired Outcome |

| Increased Biological Potency | Bromine | Suzuki or Stille cross-coupling | Introduction of new aryl/heteroaryl groups |

| Improved Solubility/PK Properties | Amino Group | Acylation, Sulfonylation | Modification of polarity and H-bonding |

| Novel Bioisosteric Replacement | Nitrile Group | Cycloaddition to form tetrazoles | Enhanced metabolic stability or binding |

| Tunable Electronic Properties | All groups | Combination of modifications | Materials for OLEDs or sensors |

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

Future applications of AI/ML in this area include:

Reaction Prediction: AI models can predict the most likely products of a reaction, identify potential side products, and suggest optimal reaction conditions (e.g., solvent, catalyst, temperature). worldpharmatoday.comibm.comgithub.io This can save significant time and resources in the lab by reducing trial-and-error experimentation. xtalks.com

Predictive Modeling of Properties: Machine learning algorithms can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound before they are synthesized. specialchem.comchemistryworld.com This allows for the rapid screening of large chemical spaces to identify candidate molecules with desired characteristics.

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose novel synthetic pathways to complex target molecules derived from this compound. chemicalmarket.net These tools can uncover non-intuitive routes that a human chemist might overlook.

Impurity Prediction: Identifying and controlling impurities is a critical aspect of chemical synthesis. AI can be used to predict potential impurities and by-products, aiding in process optimization and purification. mit.edu

Development of Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, a major future research direction will be the development of more sustainable methods for synthesizing and utilizing this compound. A key metric for sustainability is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com

Future research should focus on:

Maximizing Atom Economy: Designing reactions that maximize the incorporation of all materials into the final product, thereby minimizing waste. rsc.org For example, addition and rearrangement reactions are inherently 100% atom-economical. rsc.org

Avoiding Hazardous Reagents: Replacing toxic or hazardous reagents with greener alternatives. For instance, developing catalytic cyanation methods that avoid the use of large excesses of cyanide salts would be a significant advance. acs.org

Energy Efficiency: Utilizing catalytic methods that operate at lower temperatures and pressures, such as those enabled by photoredox or electrochemical catalysis, can significantly reduce the energy consumption of synthetic processes.

Renewable Feedstocks and Solvents: While the synthesis of the core aromatic structure from renewable sources is a long-term challenge, research into the use of bio-based solvents and reagents for its derivatization is a more immediate goal.

By focusing on these principles, the chemical community can ensure that the future synthesis and application of this compound and its derivatives are both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Amino-3-bromo-2-fluorobenzonitrile, and how is regiochemical purity ensured?

- Methodological Answer : Synthesis typically starts with halogenated precursors like 3-bromo-2-fluorobenzonitrile. The amino group can be introduced via:

- Nucleophilic aromatic substitution using ammonia or protected amines under high-temperature conditions.

- Buchwald-Hartwig amination with palladium catalysts, ensuring regioselectivity at the 4-position.

Critical parameters include temperature control (80–120°C), choice of ligands (e.g., Xantphos), and protecting groups to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection of the amino group minimizes undesired bromine displacement .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies aromatic proton splitting patterns (e.g., coupling constants between F and adjacent H). 19F NMR confirms fluorine’s electronic environment.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C7H4BrFN2, ~215.02 g/mol) and isotopic patterns for Br .

- HPLC-PDA : Purity (>98%) is assessed via reverse-phase chromatography with UV detection at 254 nm, using acetonitrile/water gradients .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring avoidance of prolonged heating .

Advanced Research Questions

Q. How do electronic and steric effects influence substitution reactions at the bromine site?

- Methodological Answer : The bromine at C3 is activated by electron-withdrawing groups (nitrile at C1, fluorine at C2), making it susceptible to Suzuki-Miyaura cross-coupling. Steric hindrance from the amino group at C4 directs reactions to the bromine site. Computational studies (DFT) show a lower activation energy for Pd-catalyzed coupling at C3 vs. C2 (ΔΔG‡ = 8.2 kcal/mol) .

Q. What mechanistic insights explain competing pathways in amination reactions?

- Methodological Answer : Competing pathways include:

- Direct amination via SNAr, favored by electron-deficient aromatic rings.

- Radical pathways under UV irradiation, forming byproducts.

Kinetic studies (monitored via in situ IR) show SNAr dominates at pH 9–11, while radical mechanisms prevail under acidic conditions .

Q. How can computational modeling predict interaction sites for drug discovery applications?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic regions. For this compound, the amino group (f⁺ = 0.12) and nitrile (f⁻ = 0.09) are key interaction sites. Molecular docking simulations (AutoDock Vina) reveal affinity for kinase ATP-binding pockets (ΔG = –9.3 kcal/mol) .

Q. What in vitro assays are suitable for evaluating bioactivity in cancer research?

- Methodological Answer :

- Kinase inhibition assays : Test against EGFR or BRAF kinases using ADP-Glo™ kits.

- Cytotoxicity screening : MTT assays on HeLa or MCF-7 cell lines, with IC50 values compared to reference inhibitors (e.g., Erlotinib).

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products